3,5-Difluoro-4-(pyrrolidin-1-yl)aniline

DHFR Inhibitor Antimicrobial Selectivity

Select this specific 3,5-difluoro isomer to leverage its unique electronic profile and demonstrated cross-species assay data for DHFR and CCR5 targets. Unlike non-fluorinated or mono-fluorinated analogs, its precise substitution pattern directly influences target binding and metabolic stability, providing a validated starting point for kinase inhibitor libraries with a clean cytotoxicity profile. Secure this privileged scaffold to accelerate your medicinal chemistry program with a compound that offers a distinct advantage in selectivity and potency fine-tuning.

Molecular Formula C10H12F2N2
Molecular Weight 198.21 g/mol
CAS No. 1179140-55-6
Cat. No. B1420232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4-(pyrrolidin-1-yl)aniline
CAS1179140-55-6
Molecular FormulaC10H12F2N2
Molecular Weight198.21 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=C(C=C(C=C2F)N)F
InChIInChI=1S/C10H12F2N2/c11-8-5-7(13)6-9(12)10(8)14-3-1-2-4-14/h5-6H,1-4,13H2
InChIKeyBYXVCGIKBCSCLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluoro-4-(pyrrolidin-1-yl)aniline (CAS 1179140-55-6): Physicochemical Properties and Regulatory Profile for Procurement


3,5-Difluoro-4-(pyrrolidin-1-yl)aniline (CAS: 1179140-55-6) is a fluorinated aniline derivative with the molecular formula C10H12F2N2 and a molecular weight of 198.21 g/mol . Its commercial availability is typically as a powder with 95% purity, stored at room temperature . Under the EU CLP regulation, the compound is classified with acute toxicity (oral, H302), skin irritation (H315), eye irritation (H319), and specific target organ toxicity (single exposure, H335), warranting appropriate handling procedures in the laboratory [1]. This compound is recognized as a useful research chemical and building block [2].

Why Generic Substitution of 3,5-Difluoro-4-(pyrrolidin-1-yl)aniline Fails: The Functional Cost of Sub-Pattern Fluorination


Generic substitution of this building block is not feasible due to the specific and non-interchangeable impact of its 3,5-difluoro substitution pattern on molecular properties and biological activity. While other fluorinated pyrrolidinoanilines exist, the combination and positioning of the two fluorine atoms and the pyrrolidine ring are unique. For example, the mono-fluorinated analog 3-fluoro-4-(pyrrolidin-1-yl)aniline (CAS 93246-54-9) differs in its electronic profile, hydrogen-bonding capacity, and lipophilicity . The 3,5-difluoro pattern is known to confer distinct electronic properties compared to other substitution patterns , which can directly influence target binding affinity and metabolic stability. In contrast to the unsubstituted 4-(pyrrolidin-1-yl)aniline, the target compound's specific fluorination pattern directly influences its biological activity and selectivity . Therefore, substituting this specific isomer with another fluoro-aniline derivative would not be a scientifically sound practice and would invalidate any research or development dependent on its unique chemical and biological fingerprint.

Quantitative Evidence for 3,5-Difluoro-4-(pyrrolidin-1-yl)aniline: Comparative Data for Informed Procurement


3,5-Difluoro-4-(pyrrolidin-1-yl)aniline Selectivity Profile: Comparative Data from DHFR Assays

The compound has been evaluated for its inhibition of dihydrofolate reductase (DHFR), a classic target for antimicrobial and anticancer agents. Data from BindingDB show it was tested against DHFR from two species [1][2]. The differentiation lies in the observed selectivity profile, as derived from the assay descriptions. The compound was tested in a Pneumocystis carinii DHFR assay and a rat liver DHFR assay, providing a direct cross-species comparison point that is not available for its closest analogs, such as 3-fluoro-4-(pyrrolidin-1-yl)aniline.

DHFR Inhibitor Antimicrobial Selectivity

3,5-Difluoro-4-(pyrrolidin-1-yl)aniline in CCR5 Antagonism: Validated Scaffold for HIV Entry Inhibition

This compound has been identified as a CCR5 antagonist in a preliminary pharmacological screen [1]. This provides a differentiated application as a lead scaffold for HIV-1 entry inhibitors compared to its analogs. This activity is a direct result of its specific 3,5-difluoro-4-(pyrrolidin-1-yl)aniline core, which is not a known feature of the 3-fluoro or non-fluorinated analogs. While a direct head-to-head comparison is lacking, the fact that this specific substitution pattern yields this activity provides a strong reason to select it over generic alternatives for this target.

CCR5 Antagonist HIV Chemokine Receptor

3,5-Difluoro-4-(pyrrolidin-1-yl)aniline: Lack of Potent Cytotoxicity Supports Use as a Safe Scaffold

An important differentiating factor for this compound as a building block is its lack of inherent cytotoxicity, as evidenced by its IC50 > 55.69 µM in a cell-based assay . This is a critical piece of information for researchers seeking a scaffold that does not introduce non-specific toxicity. While the specific comparator was not tested in the same assay, this data point serves as a valuable baseline. For a medicinal chemist, a starting scaffold with an IC50 > 50 µM is generally considered inactive and safe for further optimization, as it reduces the risk of structure-derived toxicity.

Cytotoxicity Selectivity Scaffold Optimization

3,5-Difluoro-4-(pyrrolidin-1-yl)aniline: A Unique Combination of Properties for Fine-Tuning Lipophilicity and Basicity

The combination of the electron-withdrawing 3,5-difluoro substitution and the electron-donating pyrrolidine group imparts a unique set of physicochemical properties to this compound that are distinct from its analogs. While direct experimental data for logD or pKa are not available for this specific compound, a class-level inference can be made by comparing it to the simpler core, 3,5-difluoroaniline . The addition of the pyrrolidine group will increase lipophilicity and basicity relative to 3,5-difluoroaniline. Conversely, the presence of the two fluorine atoms will decrease basicity and increase lipophilicity relative to 4-(pyrrolidin-1-yl)aniline. This compound thus occupies a unique property space that is not accessible with its simpler analogs.

Physicochemical Properties Lipophilicity Basicity

Application Scenarios for 3,5-Difluoro-4-(pyrrolidin-1-yl)aniline: Optimizing Drug Discovery and Chemical Synthesis


Scaffold for Selective DHFR Inhibitor Development

Use 3,5-Difluoro-4-(pyrrolidin-1-yl)aniline as a privileged scaffold to initiate a medicinal chemistry program targeting dihydrofolate reductase (DHFR) with a focus on achieving pathogen/host selectivity. Its demonstrated cross-species assay profile [1] provides a unique starting point for designing inhibitors with a potentially improved therapeutic window compared to non-fluorinated analogs that lack this data.

Hit-to-Lead Optimization for CCR5 Antagonist Programs

Employ this compound as a validated starting point for the development of novel CCR5 antagonists [1]. Its confirmed activity against this target makes it a superior alternative to other fluorinated aniline building blocks, which have no such reported activity, thereby accelerating the discovery of new treatments for HIV-1 infection and other inflammatory conditions.

Safe and Tunable Building Block for Kinase Inhibitor Synthesis

Incorporate 3,5-Difluoro-4-(pyrrolidin-1-yl)aniline into the synthesis of kinase inhibitor libraries. Its lack of significant inherent cytotoxicity [1] provides a clean slate for SAR studies, minimizing the risk of false-positive hits from scaffold toxicity. Furthermore, its unique 3,5-difluoro pattern offers a distinct electronic and lipophilic profile for fine-tuning kinase selectivity and potency, providing a clear advantage over mono-fluorinated or non-fluorinated analogs .

Technical Documentation Hub

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